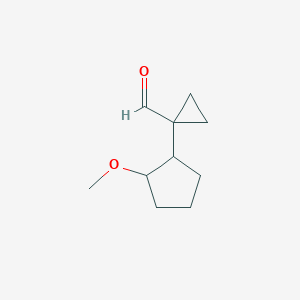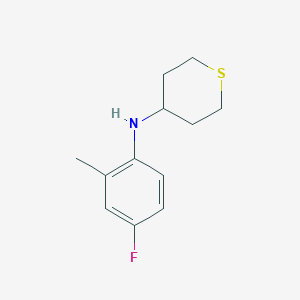![molecular formula C11H19NS B13271123 (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13271123.png)
(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine is an organic compound with the molecular formula C11H19NS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amine group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine can be achieved through several steps. One common method involves the reaction of thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde. This intermediate is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde. Subsequent reaction with hydroxylamine hydrochloride yields 2-thiopheneacetaldehyde oxime, which is finally reduced to produce 2-thiopheneethylamine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of microwave-induced condensation and other advanced techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound’s ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the thiophene ring can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: A simpler analog with similar chemical properties but lacking the methylbutan-2-yl group.
Thiophene-2-carbaldehyde: An intermediate in the synthesis of (3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine with distinct reactivity.
Uniqueness
This compound is unique due to the presence of both the thiophene ring and the methylbutan-2-yl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
3-methyl-N-(2-thiophen-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-9(2)10(3)12-7-6-11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3 |
InChI Key |
JHAZISJORYLINQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



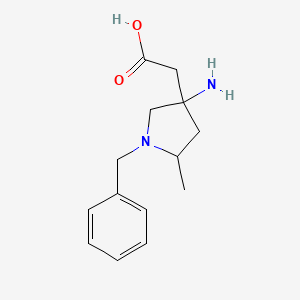
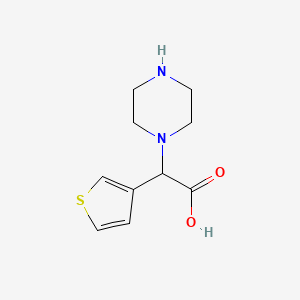

![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B13271069.png)

![4-{[(3-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13271076.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide](/img/structure/B13271087.png)
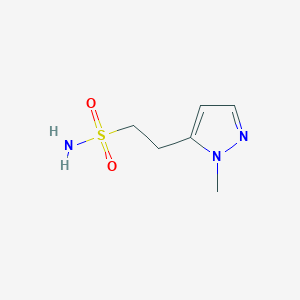
![(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13271103.png)

![2-{[(2-Bromo-5-chlorophenyl)methyl]amino}butan-1-ol](/img/structure/B13271119.png)
